1-Cyclooctyl-piperidin-4-one
Description
1-Cyclooctyl-piperidin-4-one is a heterocyclic organic compound characterized by a piperidin-4-one core substituted with a cyclooctyl group at the nitrogen atom. The piperidin-4-one scaffold consists of a six-membered ring containing one nitrogen atom and a ketone group at the 4-position. Piperidin-4-one derivatives are widely studied in medicinal chemistry due to their prevalence in bioactive molecules and natural alkaloids .
Properties
IUPAC Name |
1-cyclooctylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13-8-10-14(11-9-13)12-6-4-2-1-3-5-7-12/h12H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRIOULUSHMESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 2-chlorophenyl) may enhance electrophilic reactivity, facilitating interactions with biological targets .
- Steric Effects : Bulky substituents like cyclooctyl could hinder molecular interactions in enzyme-active sites but improve binding to hydrophobic pockets .
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